molecular formula C12H19NO4 B3255110 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester CAS No. 249291-85-8

7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester

Cat. No. B3255110
CAS RN: 249291-85-8
M. Wt: 241.28 g/mol
InChI Key: XBFIUWWSZYLHFW-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester is a bicyclic compound that belongs to the family of tropane alkaloids. This compound has gained significant attention in scientific research due to its potential applications in drug discovery and development.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. The compound has also been shown to modulate the immune system, leading to enhanced anti-tumor activity.
Biochemical and Physiological Effects
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. The compound has also been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester is its potent anti-tumor activity. This makes it a valuable tool for studying cancer cell growth and proliferation. The compound is also relatively easy to synthesize, making it readily available for various scientific applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in combination with other anti-cancer drugs to enhance their activity. Additionally, more research is needed to fully understand the compound's anti-inflammatory and analgesic properties and its potential applications in the treatment of chronic pain and inflammation.
In conclusion, 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester is a promising compound with potential applications in drug discovery and development. Its potent anti-tumor activity, anti-inflammatory, and analgesic properties make it a valuable tool for studying cancer cell growth and proliferation and chronic pain and inflammation. Further research is needed to fully understand its mechanism of action and identify its potential applications in combination with other anti-cancer drugs.

Scientific Research Applications

7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit potent activity against various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-3-16-11(14)9-7-8-5-6-10(9)13(8)12(15)17-4-2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFIUWWSZYLHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1N2C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201973
Record name 2,7-Diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

249291-85-8
Record name 2,7-Diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249291-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester
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Reactant of Route 6
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester

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